Isoxazoline

Description

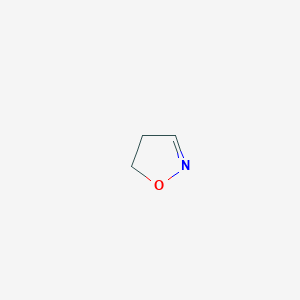

Structure

3D Structure

Propriétés

IUPAC Name |

4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-4-5-3-1/h2H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQPBCSPRXFQQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90486713 | |

| Record name | Isoxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-73-4 | |

| Record name | Isoxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90486713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOXAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBB8G944P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Isoxazoline Construction

1,3-Dipolar Cycloaddition Reactions in Isoxazoline Synthesis

Regioselectivity and Stereoselectivity in Cycloaddition

The construction of the this compound ring often relies on 1,3-dipolar cycloaddition reactions, a powerful method for forming five-membered heterocycles. Achieving precise control over the orientation (regioselectivity) and spatial arrangement (stereoselectivity) of atoms during these reactions is paramount for synthesizing target molecules with desired properties.

Electronic and Steric Influences on Regioselectivity

The regiochemical outcome of 1,3-dipolar cycloadditions, such as those involving nitrile oxides and alkenes to form isoxazolines, is predominantly governed by a interplay of electronic and steric factors. mdpi.com, numberanalytics.com Electronic influences are commonly rationalized through Frontier Molecular Orbital (FMO) theory, which analyzes the interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. mdpi.com, chim.it The relative energy levels and coefficients of these orbitals dictate the preferred orientation of approach between the 1,3-dipole and the dipolarophile. Steric hindrance arising from substituents on either the dipole or the dipolarophile also plays a critical role, often favoring arrangements that minimize unfavorable van der Waals repulsions. mdpi.com, numberanalytics.com, researchgate.net For instance, in the cycloaddition of nitrile oxides to alkenes, the nature of the substituents on both species significantly influences the regioselectivity, typically leading to the formation of 3,5-disubstituted isoxazolines. mdpi.com, researchgate.net

Diastereoselective Approaches

Diastereoselectivity in this compound synthesis focuses on controlling the relative configuration of stereocenters that are generated during the cycloaddition process. mdpi.com, chim.it, figshare.com This control can be achieved through the use of pre-existing chirality in the starting materials or by employing chiral catalysts or auxiliaries to direct the stereochemical outcome. mdpi.com, figshare.com For example, the 1,3-dipolar cycloaddition of nitrile oxides to chiral homoallylic alcohols, often facilitated by metal ions such as Mg²⁺, has been shown to yield 3,5-disubstituted 2-isoxazolines with a preference for the syn diastereomer. mdpi.com Furthermore, a sophisticated modular synthesis of 3,4,5-trisubstituted isoxazolines has been developed, employing a [4+1]-cycloaddition strategy involving sulfur ylides and nitroalkenes, followed by subsequent functionalization and Suzuki-Miyaura cross-coupling. This sequence has been reported to deliver the desired trisubstituted isoxazolines in good yields with high diastereoselectivity. chemistryviews.org Proline, acting as a Lewis base catalyst, has also been instrumental in the diastereoselective synthesis of this compound-N-oxides, often leading exclusively to trans isomers due to the intramolecular cyclization step being rate-determining. figshare.com, figshare.com

Enantioselective Synthesis of Chiral Isoxazolines

The synthesis of enantiomerically pure or enriched isoxazolines is of paramount importance, particularly for pharmaceutical applications where specific stereoisomers often exhibit distinct biological activities. rsc.org, rsc.org, researchgate.net, acs.org Asymmetric catalysis, utilizing chiral ligands or catalysts, represents a primary strategy for achieving this goal. rsc.org, rsc.org, researchgate.net Palladium-catalyzed enantioselective carboetherification reactions, for instance, have been employed to couple β,γ-unsaturated ketoximes with propargylic acetates. When using BINOL-derived phosphoramidite (B1245037) ligands, these reactions efficiently produce chiral isoxazolines bearing multisubstituted allene (B1206475) groups in good yields with excellent enantioselectivities, sometimes exceeding 97% ee. rsc.org, researchgate.net Another notable approach involves quinidine-based phase-transfer catalysis for enantioselective cascade oxa-Michael-cyclization reactions between hydroxylamine (B1172632) and β-carboxy-substituted α,β-unsaturated ketones, affording chiral carboxy-substituted 2-isoxazolines with high enantioselectivities ranging from 91% to 96% ee. rsc.org Moreover, synergistic catalysis, which combines chiral organocatalysis with transition metal catalysis (such as palladium(0)), has enabled the stereoselective synthesis of spiroisoxazolone derivatives through a Conia-ene type reaction. This method has demonstrated high diastereoselectivity (up to 20:1 dr) and enantioselectivity (up to 99% ee). acs.org

Electrochemical Synthesis of Isoxazolines

Electrochemical synthesis has emerged as a powerful and sustainable alternative for the preparation of isoxazolines, offering advantages such as milder reaction conditions, reduced waste generation, and the avoidance of hazardous reagents. chemrxiv.org, nih.gov, chemrxiv.org, researchgate.net, acs.org, beilstein-journals.org, researchgate.net, acs.org, researchgate.net

Anodic Oxidation Pathways

A significant electrochemical strategy for this compound synthesis involves the electrochemically enabled reaction between aldoximes (both aryl and alkyl types) and electron-deficient alkenes. chemrxiv.org, nih.gov, chemrxiv.org, researchgate.net, researchgate.net This process is often driven by anodic oxidation, which facilitates the transformation of oximes into reactive intermediates that subsequently undergo cycloaddition. beilstein-journals.org, researchgate.net For example, anodic oxidation can generate nitrile oxide intermediates in situ, which then participate in 1,3-dipolar cycloadditions with alkenes, often in an undivided electrochemical cell. acs.org Specific pathways include the electrochemical oxidative tandem cyclization of unsaturated oximes with diselenides, which yields seleno isoxazolines under mild, metal- and oxidant-free conditions. researchgate.net An iodide-mediated biphasic electrosynthesis, utilizing simple galvanostatic conditions in an undivided setup with carbon-based electrodes, has also been successfully applied to the synthesis of isoxazol(in)e-3-carboxylates, forming nitrile oxides without the need for strong bases or oxidizers. acs.org Other methods involve electrochemical dehydrogenative annulation reactions of oximes. researchgate.net

Mechanistic Probing in Electrochemical Synthesis

A thorough understanding of the reaction mechanisms underlying electrochemical this compound synthesis is crucial for optimizing reaction conditions and achieving high selectivity. chemrxiv.org, nih.gov, chemrxiv.org, researchgate.net, acs.org To this end, in situ reaction monitoring techniques compatible with electrochemical equipment have been developed. chemrxiv.org, nih.gov, chemrxiv.org, researchgate.net Supporting analyses, including kinetic (time-course) modeling and density functional theory (DFT) calculations, are widely employed to elucidate the reaction pathways. chemrxiv.org, nih.gov, chemrxiv.org, researchgate.net These investigations frequently support stepwise, radical-mediated mechanisms, often discounting hypothesized involvement of closed-shell [3+2] cycloaddition pathways. chemrxiv.org, nih.gov, chemrxiv.org, researchgate.net For instance, studies have explored the electrochemical radical fragmentation of this compound heterocycles using radical clock experiments and by systematically varying substituents. This approach helps in understanding the N–O bond cleavage and subsequent fragmentation processes. acs.org The role of electrochemically generated species, such as radical anions and transient intermediates, are key aspects that are probed to map out the complete reaction mechanism. acs.org, researchgate.net

Data Tables

Table 1: Representative Diastereoselective this compound Syntheses

| Reaction Type | Key Substrates | Catalyst/Mediator | Key Outcome | Reference |

| [3+2] Cycloaddition of nitrile oxides with chiral homoallylic alcohols | Aryl nitrile oxide, chiral homoallylic alcohol | Mg²⁺ | Favored syn isomer of 3,5-disubstituted 2-isoxazolines. | mdpi.com |

| [4+1]-annulation of sulfur ylides with nitroalkenes, followed by functionalization and Suzuki-Miyaura coupling | Nitroalkenes, sulfur ylides, boronic acids | N/A, Pd | Trisubstituted isoxazolines in good yields with high diastereoselectivity. | chemistryviews.org |

| Proline-catalyzed cascade synthesis of this compound-N-oxide | Nitroalkene, hydroxylamine | Proline | Exclusively trans isomers, good to excellent yields. | figshare.com, figshare.com |

Table 2: Representative Enantioselective this compound Syntheses

| Reaction Type | Key Substrates | Catalyst/Ligand | Key Outcome | Reference |

| Pd-catalyzed enantioselective carboetherification of β,γ-unsaturated ketoximes with propargylic acetates | β,γ-unsaturated ketoximes, propargylic acetates | Pd catalyst, BINOL-derived phosphoramidite ligand | Chiral isoxazolines with allene groups, good yields, excellent enantioselectivities (e.g., up to 97% ee). | rsc.org, researchgate.net |

| Quinidine-based phase-transfer catalyzed enantioselective cascade oxa-Michael-cyclization | β-carboxy-substituted α,β-unsaturated ketones, hydroxylamine | Quinidine-based PTC | Chiral carboxy-substituted 2-isoxazolines, good yields (up to 98%), excellent enantioselectivities (91–96% ee). | rsc.org |

| Synergistic catalysis (chiral organocatalysis + Pd(0)) Conia-ene type reaction | α,β-unsaturated aldehydes, propargyl-substituted isoxazolones | Chiral secondary amine, Pd₂(dba)₃ | Spiroisoxazolone derivatives, good to high yields, high diastereoselectivity (dr up to 20:1), high enantioselectivity (up to 99% ee). | acs.org |

Table 3: Representative Electrochemical this compound Syntheses

| Reaction Type | Key Substrates | Electrolysis Conditions | Key Outcome | Reference |

| Electrochemically enabled reaction of aldoximes with electron-deficient alkenes | Aldoximes (aryl/alkyl), electron-deficient alkenes | Undivided cell, galvanostatic/potentiostatic conditions | Isoxazolines, regio- and diastereoselective. | chemrxiv.org, nih.gov, chemrxiv.org, researchgate.net, researchgate.net |

| Iodide-mediated biphasic electrosynthesis of isoxazol(in)e-3-carboxylates | Aldoximes, electron-deficient alkenes | Undivided cell, galvanostatic, BDD electrodes, NaI electrolyte | Isoxazolin-3-carboxylates, good yields, sustainable. | acs.org |

| Electrochemical oxidative tandem cyclization of unsaturated oximes with diselenides | Unsaturated oximes, diselenides | Undivided cell, galvanostatic | Seleno isoxazolines, mild conditions, good yields. | researchgate.net |

Compound List

this compound

2-Isoxazoline

3,5-disubstituted 2-isoxazolines

3,4,5-trisubstituted isoxazolines

this compound-N-oxide

Spiroisoxazolone derivatives

Nitrile oxide

Aldoximes (aryl, alkyl)

Alkenes (electron-deficient)

Propargylic acetates

β,γ-unsaturated ketoximes

β-carboxy-substituted α,β-unsaturated ketones

Homoallylic alcohols

Nitroalkenes

Sulfur ylides

Diselenides

Hydroxylamine

(S)-methiozolin

Fluxametamide

Isocycloseram

Recent Advances in this compound Synthesis

The synthesis of isoxazolines has seen significant evolution, moving towards more efficient, selective, and environmentally benign methods. Current research trends emphasize developing strategies that reduce reaction times, improve yields, minimize waste, and utilize milder reaction conditions. Key advancements include the refinement of established routes like 1,3-dipolar cycloaddition reactions and the exploration of novel catalytic systems and energy sources rsc.orgresearchgate.netresearchgate.net.

A notable area of progress involves oxime-participating cyclizations, which can be broadly categorized into iminoxyl radical-initiated intramolecular cyclization, intermolecular radical addition-initiated cyclization, intramolecular nucleophilic cyclization, and [3+2] cycloaddition reactions rsc.orgresearchgate.net. Furthermore, the application of microwave irradiation and green chemistry principles has emerged as a powerful approach to achieve these transformations with enhanced efficiency and sustainability researchgate.netarkat-usa.orgchemrxiv.org.

Microwave-Assisted Protocols

Microwave (MW) irradiation has revolutionized organic synthesis by significantly reducing reaction times, increasing yields, and often improving selectivity compared to conventional heating methods researchgate.netarkat-usa.orgresearchgate.netmdpi.comasianpubs.orgniscpr.res.inmdpi.com. Its ability to rapidly and uniformly heat reaction mixtures makes it an attractive tool for this compound synthesis.

Several studies have demonstrated the efficacy of MW-assisted protocols for constructing various this compound scaffolds:

MW-Assisted Cycloadditions: Microwave irradiation has been successfully employed in 1,3-dipolar cycloaddition reactions for this compound synthesis. For instance, the reaction of aldoximes with alkenes or alkynes, often in the presence of an oxidant like diacetoxyiodobenzene, can be significantly accelerated under microwave conditions, leading to this compound derivatives in reduced timeframes and improved yields arkat-usa.orgmdpi.com. Specifically, the synthesis of pyrano this compound annulated chromones has shown higher yields and shorter reaction times when subjected to microwave irradiation compared to conventional heating arkat-usa.org. Similarly, the reaction of substituted 1-(1H-indol-3-yl)-3-(substituted aryl)-prop-1-en-3-ones with hydroxylamine hydrochloride has been efficiently carried out under solvent-free microwave irradiation, yielding isoxazolines in moderate to excellent yields within short reaction times asianpubs.org.

Solid-Supported MW Synthesis: The use of solid supports, such as basic alumina (B75360), in conjunction with microwave irradiation offers a solvent-free and efficient route to isoxazolines. This method has been shown to provide superior yields and drastically reduced reaction times compared to traditional or solution-phase microwave methods isca.me. For example, the synthesis of 3,5-diaryl-∆2-isoxazolines from α,β-unsaturated carbonyl compounds using basic alumina under MWI yielded products in 78-88% yield within 5-8 minutes, a significant improvement over conventional methods isca.me.

Synthesis of Bis-isoxazolines: Microwave irradiation has also proven effective for the synthesis of bisthis compound derivatives. The reaction of terepthaldehyde derived bisnitrones with alkynes under microwave irradiation for short durations (5-10 minutes) resulted in good to excellent yields of bisthis compound products niscpr.res.in.

Table 1: Representative Microwave-Assisted this compound Synthesis Protocols

| Reaction Type / Substrates | Method | Conditions | Yield | Reference |

| Aldoximes + Dimethyl-2-methylene glutarate + Diacetoxyiodobenzene | Microwave-assisted 1,3-dipolar cycloaddition | Reduced reaction time, improved yield | 53-85% | mdpi.com |

| Alkene/alkyne tethered chromone (B188151) aldoximes + in situ generated nitrile oxides | Microwave assisted / Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Higher yields, shorter reaction times | Good-Excellent | arkat-usa.org |

| Substituted 1-(1H-indol-3-yl)-3-(substituted aryl)-prop-1-en-3-ones + Hydroxylamine hydrochloride | Microwave irradiation, solvent-free | Short reaction time | Moderate-Excellent | asianpubs.org |

| α,β-unsaturated carbonyl compounds + Hydroxylamine hydrochloride + Base/basic Al2O3 | Microwave assisted solid support (basic alumina) | 5-8 min, solvent-free | 78-88% | isca.me |

| Terepthaldehyde derived bisnitrones + Alkynes | Microwave irradiation | 5-10 min at 80-110°C | Good-Excellent | niscpr.res.in |

| Chalcones + Hydroxylamine hydrochloride + Sodium acetate (B1210297) | Microwave irradiation (500 W, 150 °C) | 10 min | Improved | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The adoption of green chemistry principles is paramount in modern synthetic chemistry, aiming to reduce environmental impact and enhance sustainability. For this compound synthesis, this translates to the use of eco-friendly solvents, recyclable catalysts, atom-economical reactions, and energy-efficient processes researchgate.netarkat-usa.orgchemrxiv.orgscirp.orgnih.govscilit.comtandfonline.comeresearchco.comrsc.org.

Eco-friendly Solvents and Catalysts:

Ionic Liquids (ILs): Room temperature ionic liquids (RTILs) like triethyl ammonium acetate (TEAA) have emerged as effective green solvents and catalysts for this compound synthesis. TEAA has been utilized in a one-pot synthesis of bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates, yielding products in good yields without producing toxic waste, and the IL itself is recyclable scirp.org.

Agro-Waste Catalysts: The use of agro-waste-derived materials as catalysts represents a significant green advancement. For example, the Water Extract of Orange Fruit Peel Ash (WEOFPA) has been employed as an efficient catalyst under solvent-free conditions for the synthesis of isoxazole (B147169) derivatives, offering a benign, inexpensive, and high-yielding protocol nih.gov.

Heteropolyacids (HPAs): Heteropolyacids are recognized as green and reusable catalysts for isoxazole synthesis. Compounds like H3PW11CuO40 have demonstrated high efficiency and selectivity in the condensation of β-dicarbonyl compounds with hydroxylamine hydrochloride, with ethanol (B145695) identified as an optimal solvent scilit.comtandfonline.com.

Metal-Free and Electrochemical Methods: Metal-free synthetic routes, such as those employing ultrasonication in water with DABCO as a catalyst, align with green chemistry principles by avoiding metal catalysts and utilizing water as a solvent rsc.org. Furthermore, electrochemical synthesis offers a green and practical approach where electrons act as reagents, minimizing waste and complying with green chemistry tenets chemrxiv.org.

Solvent-Free and Atom-Economical Reactions: Many recent advancements focus on solvent-free conditions, often facilitated by microwave irradiation or solid supports, which inherently reduce solvent waste and simplify work-up procedures asianpubs.orgisca.me. The "Click Chemistry" approach, particularly the copper-catalyzed cycloaddition of aldoximes with propargyl esters, is also noted for its eco-friendly conditions, high yields, and atom economy eresearchco.com.

Molecular Structure and Conformational Analysis of Isoxazolines

Theoretical Investigations of Isoxazoline Electronic Structure

The electronic structure of isoxazolines dictates their stability, reactivity, and interactions with other molecules. Computational chemistry offers powerful tools to probe these characteristics.

Density Functional Theory (DFT) has emerged as a cornerstone for investigating the electronic structure and molecular properties of isoxazolines. DFT methods allow for the optimization of molecular geometries, providing accurate bond lengths, bond angles, and dihedral angles that define the molecule's conformation. Common DFT functionals, such as the hybrid B3LYP, are frequently employed in conjunction with various basis sets (e.g., 6-31G(d,p), 6-31+G(d,p), 6-311G(d,p), cc-pVDZ) to achieve reliable results ptfarm.plmdpi.comnih.govnih.govasianpubs.orgnih.govresearchgate.netresearchgate.netresearchgate.networldscientific.combiointerfaceresearch.comnih.govbohrium.comresearchgate.net. These calculations are crucial for reproducing experimental data and predicting properties that might be challenging to obtain experimentally.

Furthermore, DFT is instrumental in analyzing charge distribution within the this compound ring and its substituents. Techniques like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign atomic charges, revealing electron-rich and electron-deficient centers. For instance, studies have indicated that oxygen and nitrogen atoms within the this compound ring often bear significant negative charges, influencing intermolecular interactions ptfarm.plasianpubs.org. The optimization of molecular structures using DFT methods like B3LYP with basis sets such as 6-311G(d,p) has been widely adopted for this compound derivatives ptfarm.plmdpi.comresearchgate.net.

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity ucsb.edu. For isoxazolines, FMO analysis is employed to identify reactive sites and predict the preferred pathways for chemical transformations, particularly in cycloaddition reactions worldscientific.combeilstein-journals.orgscielo.br. The HOMO represents the region where a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO indicates the region most susceptible to electron attack (acting as an electrophile) numberanalytics.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity; a smaller gap generally suggests higher reactivity researchgate.netnumberanalytics.comnih.gov. Studies on this compound derivatives have used FMO analysis to understand charge transfer processes and predict reaction regioselectivity nih.govresearchgate.networldscientific.comdergipark.org.tr.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the electron density distribution around a molecule, highlighting regions of high and low electron density. This technique is invaluable for identifying potential sites for electrophilic and nucleophilic attack. For isoxazolines, MEP maps can reveal the nucleophilic character of heteroatoms like oxygen and nitrogen, as well as specific carbon atoms, and the electrophilic nature of other regions within the molecule biointerfaceresearch.comdergipark.org.trijopaar.comdergipark.org.tr. These maps are generated using DFT calculations and offer a direct correlation between electronic structure and chemical reactivity nih.govresearcher.life.

Quantum Chemical Calculations of Reactivity Descriptors

Beyond orbital energies, quantum chemical calculations provide specific indices that quantify a molecule's reactivity.

Reactivity descriptors such as electrophilicity (ω) and nucleophilicity (N) indices offer a more nuanced understanding of a molecule's propensity to engage in chemical reactions researchgate.net. Electrophilicity measures a molecule's ability to accept electrons, while nucleophilicity quantifies its ability to donate electrons. These indices, often derived from DFT calculations using methods like the B3LYP functional, help classify molecules as strong, moderate, or marginal electrophiles or nucleophiles nih.govresearchgate.netsemanticscholar.orgmdpi.com. For instance, in 1,3-dipolar cycloaddition reactions involving isoxazolines, these indices are used to predict which reactant will act as the nucleophile and which as the electrophile, thereby guiding the understanding of reaction mechanisms and regioselectivity nih.govsemanticscholar.orgmdpi.com. Local reactivity can also be assessed using Parr functions, which pinpoint specific atoms responsible for electrophilic or nucleophilic behavior mdpi.com.

The study of reaction pathways and energy profiles is critical for elucidating how isoxazolines are formed or how they participate in chemical transformations. Quantum chemical calculations, particularly DFT, are employed to locate transition states and determine activation energies and reaction energies mdpi.comnih.govbeilstein-journals.orgscielo.brscielo.org.mx. For example, in the synthesis of isoxazolines via 1,3-dipolar cycloaddition reactions, calculations can distinguish between concerted and stepwise mechanisms, predict the regioselectivity of the product, and quantify the energy barriers associated with different reaction pathways mdpi.comnih.govbeilstein-journals.orgscielo.br. These energetic data provide direct insights into the kinetic and thermodynamic feasibility of specific reaction outcomes.

Data Tables

Table 1: Common DFT Functionals and Basis Sets Employed in this compound Studies

| DFT Functional | Basis Set | Representative Citations |

| B3LYP | 6-31G(d) | nih.gov |

| B3LYP | 6-31G(d,p) | asianpubs.orgdergipark.org.tr |

| B3LYP | 6-31+G(d,p) | nih.gov |

| B3LYP | 6-311G(d,p) | ptfarm.plmdpi.comresearchgate.net |

| B3LYP | 6-311++G(d,p) | biointerfaceresearch.com |

| B3LYP | cc-pVDZ | mdpi.com |

| BP86 | def2/TZVP | nih.gov |

| wB97M | def2/TZVP | nih.gov |

| M06-2x | def2/TZVP | nih.gov |

| CAM-B3LYP | - | nih.govnih.gov |

| PBE0 | def2/TZVP | nih.gov |

| HF | 6-31G(d,p) | asianpubs.org |

| HF | - | researchgate.net |

| PM3 | - | researchgate.net |

Table 2: Example Reactivity Descriptors and Orbital Energies for this compound Systems

| Compound/System | Method | Electrophilicity (ω) (eV) | Nucleophilicity (N) (eV) | HOMO-LUMO Gap (eV) | Representative Citations |

| This compound derivative (general) | DFT/B3LYP/6-31G(d) | ~2.77-2.91 | ~2.78-2.80 | - | nih.gov |

| Nitro-substituted formonitrile N-oxide (1) | DFT (implied) | 3.68 | < 1.00 | - | semanticscholar.org |

| (E)-3,3,3-Tribromo-1-Nitroprop-1-ene (TBNP) (2) | DFT (implied) | 1.83 | 0.67 | - | mdpi.com |

| 3-Amino-5-(4-fluorophenyl)isoxazole | DFT (implied) | - | - | Not specified | ijopaar.com |

| This compound derivative (e.g., OSPI) | DFT/B3LYP/6-31G(d,p) | - | - | ~7.50 | asianpubs.org |

Note: Specific values for HOMO-LUMO gaps and reactivity indices can vary significantly based on the exact molecular structure and computational parameters used.

Reactivity and Chemical Transformations of the Isoxazoline Ring System

Ring-Opening Reactions of Isoxazolines

The inherent strain and the relatively weak N-O bond within the isoxazoline ring make it susceptible to cleavage under various conditions, providing a powerful tool for the synthesis of a diverse array of acyclic compounds with controlled stereochemistry.

Reductive Cleavage Strategies

Reductive cleavage of the N-O bond in isoxazolines is a cornerstone of their synthetic utility, offering reliable access to valuable intermediates such as γ-amino alcohols and β-hydroxy ketones. The choice of reducing agent and reaction conditions dictates the nature of the product.

Hydrogenolysis, a common method for N-O bond scission, is frequently employed. Catalysts such as Raney nickel (Ra-Ni), palladium on carbon (Pd/C), and platinum(IV) oxide (PtO₂) are effective for this transformation. For instance, hydrogenolysis using Ra-Ni in the presence of acidic additives like AlCl₃ can lead to the formation of β-hydroxy ketones. This method has been successfully applied to the cleavage of 2-isoxazolines fused to bicyclic systems. nih.gov

Other reducing agents have also proven effective. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing the this compound ring to afford γ-amino alcohols. Samarium(II) iodide (SmI₂) offers a milder alternative for the reductive cleavage, often leading to β-hydroxy ketones. Additionally, transition metal complexes such as molybdenum hexacarbonyl [Mo(CO)₆] and titanium(III) chloride (TiCl₃) have been utilized for the reductive opening of the this compound ring. nih.gov

Table 1: Reductive Cleavage Strategies for Isoxazolines

| Reagent/Catalyst | Product Type | Reference |

|---|---|---|

| Raney Nickel (Ra-Ni) | β-Hydroxy ketones, γ-Amino alcohols | nih.gov |

| Palladium on Carbon (Pd/C) | β-Enaminones | nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | γ-Amino alcohols | nih.gov |

| Samarium(II) Iodide (SmI₂) | β-Hydroxy ketones | nih.gov |

| Molybdenum Hexacarbonyl [Mo(CO)₆] | β-Hydroxy ketones | nih.gov |

| Titanium(III) Chloride (TiCl₃) | β-Hydroxy ketones | nih.gov |

Acid-Mediated Transformations

The this compound ring can also be opened under acidic conditions, often leading to different products than those obtained through reductive cleavage. Lewis acids such as aluminum trichloride (B1173362) (AlCl₃), tin(IV) chloride (SnCl₄), zinc(II) chloride (ZnCl₂), and zirconium(IV) chloride (ZrCl₄) can promote ring-opening reactions. nih.gov For instance, the combination of Raney nickel and the Lewis acid AlCl₃ in aqueous methanol (B129727) has been shown to mediate the cleavage of 2-isoxazoline rings fused to oxabicyclic and azabicyclic frameworks, resulting in β-hydroxyketone products. nih.gov

In some cases, acid catalysis can facilitate the formation of other heterocyclic systems. For example, the treatment of certain isoxazole (B147169) derivatives with a Lewis acid like boron trifluoride etherate can accelerate the formation of nitrile oxides, which can then undergo further reactions. researchgate.net

Functionalization and Derivatization Strategies

The this compound ring can be functionalized either during its synthesis or after the heterocyclic core has been formed. These strategies allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

Regioselective Functionalization Techniques

Regioselective functionalization of the this compound ring is crucial for the synthesis of complex molecules. One notable example is the electrophilic aromatic substitution at the C5 position of fluorinated isoxazolines. This reaction allows for the direct formation of a carbon-carbon bond at the C5 position without disrupting the this compound ring structure. The reaction proceeds through a carbocation intermediate generated by C-F bond cleavage, which then reacts with various aromatic and heteroaromatic nucleophiles. rsc.orgrsc.orgnih.govresearchgate.net This represents a significant advancement in the direct functionalization of the this compound scaffold.

Furthermore, nucleophilic addition to activated isoxazoles can lead to the formation of functionalized this compound derivatives. For instance, the reaction of N-triflyl activated isoxazoles with bis(trimethylsilyl)ketene acetals can selectively produce novel this compound carboxylic acids. The regioselectivity of this reaction is dependent on the substituents present on the isoxazole ring. researchgate.net

Substituent Effects on Reactivity

The reactivity of the this compound ring is significantly influenced by the nature and position of its substituents. Both electronic and steric effects play a crucial role in determining the outcome of various transformations.

In reductive cleavage reactions, the presence of electron-withdrawing or electron-donating groups on substituents can affect the ease of N-O bond cleavage. For example, in the Raney nickel/AlCl₃-mediated cleavage of 7-oxabenzonorbornadiene-fused isoxazolines, both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., bromo) substituents on the aromatic ring are well-tolerated, leading to good yields of the corresponding β-hydroxyketones. nih.gov

Substituent effects are also prominent in rearrangement reactions. In the thermal Baldwin rearrangement of isoxazolines to aziridines, electron-withdrawing groups on the nitrogen substituent generally favor the rearrangement, requiring higher temperatures. Conversely, electron-rich aryl groups on the carbon adjacent to the nitrogen of the this compound ring can accelerate the rate of the Baldwin rearrangement. nih.gov

Table 2: Influence of Substituents on this compound Reactivity

| Reaction Type | Substituent Position | Substituent Effect | Impact on Reactivity | Reference |

|---|---|---|---|---|

| Reductive Cleavage | Aromatic ring fused to bicyclic system | Electron-donating or -withdrawing | Good tolerance, high yields | nih.gov |

| Baldwin Rearrangement | Nitrogen atom | Electron-withdrawing | Favors rearrangement, requires higher temperatures | nih.gov |

| Baldwin Rearrangement | Carbon adjacent to Nitrogen | Electron-rich aryl group | Accelerates rearrangement | nih.gov |

| Electrophilic Aromatic Substitution | C5 position | Fluorine | Enables C-F bond cleavage and substitution | rsc.orgrsc.orgnih.govresearchgate.net |

Rearrangement Reactions Involving this compound Intermediates

Isoxazolines can serve as intermediates in various rearrangement reactions, leading to the formation of other important heterocyclic structures. These rearrangements often involve the cleavage of the N-O bond followed by intramolecular cyclization or rearrangement.

One of the most well-known rearrangements is the Baldwin rearrangement , a thermally induced ring contraction of 2,3-dihydroisoxazoles into acyl aziridines. This reaction is highly diastereoselective, often yielding the cis-acylaziridines. The reaction is influenced by temperature and the nature of the substituents, with microwave irradiation sometimes being used to improve reaction times and yields. acs.orgnih.gov

Photochemical rearrangements of isoxazolines have also been reported. Depending on the substitution pattern and reaction conditions, irradiation of isoxazolines can lead to the formation of various products, including oxazole (B20620) derivatives. The mechanism of these photorearrangements often involves homolytic cleavage of the N-O bond to form a diradical intermediate, which can then undergo further transformations. nih.gov For instance, the photoisomerization of certain isoxazoles has been shown to proceed through an acyl azirine intermediate to yield oxazoles. nih.gov

Furthermore, isoxazolines can be converted into other heterocyclic systems, such as pyrroles . This transformation can be achieved through a ring-opening and ring-closing cascade mechanism. researchgate.net For example, the rearrangement of diethyl 2-(4-ethoxycarbonyl-5-methylisoxazol-3-yl)glutaconate to a pyrrole (B145914) derivative has been reported. rsc.org

Applications of Isoxazolines As Building Blocks in Organic Synthesis

Construction of Complex Organic Molecules

Isoxazolines serve as exceptionally versatile synthons, providing access to a broad spectrum of functionalized organic molecules upon ring opening and further derivatization mdpi.comresearchgate.netresearchgate.netmdpi.comjocpr.comnih.gov. The N-O bond within the isoxazoline ring can be reductively cleaved to reveal functionalities such as β-hydroxy ketones, β-amino alcohols, nitriles, and α,β-unsaturated ketones rsc.orgresearchgate.netnih.gov. Furthermore, isoxazolines can be transformed into β-amino acids, C-disaccharides, and imino or amino polyols, highlighting their broad synthetic applicability researchgate.netnih.gov. Their inherent reactivity and the potential for diverse functionalization make them ideal starting points for building complex molecular scaffolds.

The this compound Route to Aldol (B89426) Motifs

One of the most significant applications of isoxazolines in organic synthesis is their role in constructing aldol motifs, specifically β-hydroxy ketones rsc.orgrsc.orgacs.orgchemrxiv.orgacs.org. The "this compound route" to aldols typically involves the [3+2] cycloaddition of a nitrile oxide with an alkene, forming an this compound intermediate. This intermediate is then subjected to reductive cleavage of the N-O bond, which effectively unmasks the β-hydroxy ketone functionality. This sequence can be viewed as a formal 1,2-hydroxy-carbonylation of alkenes rsc.org. The resulting β-hydroxy ketones can either be the target molecules themselves or serve as precursors for further transformations, such as dehydration to yield α,β-unsaturated ketones rsc.org.

Mechanistic Principles of this compound-Aldol Transformation

The primary pathway to this compound-derived aldols involves the 1,3-dipolar cycloaddition of nitrile oxides with alkenes rsc.orgrsc.orgmdpi.comresearchgate.netijpcbs.comnih.govchemrxiv.org. Nitrile oxides are typically generated in situ through methods such as the dehydrohalogenation of hydroximoyl chlorides or the dehydration of nitroalkanes mdpi.comresearchgate.netijpcbs.comnih.govchemrxiv.org. Electrochemical methods have also emerged as an efficient and greener alternative for generating nitrile oxides and subsequently the this compound products, often proceeding via a radical-mediated mechanism nih.govchemrxiv.org.

Following the formation of the this compound, the critical step is the reductive cleavage of the N-O bond. This can be achieved using various reducing agents, including Raney Nickel, lithium aluminum hydride (LiAlH4), iron powder in the presence of ammonium (B1175870) chloride, or samarium diiodide (SmI2) nih.govchemrxiv.org. The choice of reagent depends on the specific this compound substrate and the desired functional group revealed. For instance, reduction with Raney Nickel in acetic acid can yield β-hydroxy ketones nih.gov.

Stereochemical Models in Aldol Route Applications

Controlling stereochemistry is paramount in the synthesis of complex molecules, and the this compound route offers several strategies for achieving this. Asymmetric versions of the nitrile oxide cycloaddition (NOC) reaction, employing chiral auxiliaries or chiral catalysts, can lead to enantiomerically enriched isoxazolines rsc.orgresearchgate.netnih.govchemrxiv.orgresearchgate.netresearchgate.net. For intramolecular NOC reactions, the geometry of the transition state dictates the stereochemical outcome, leading to fused or bridged this compound systems rsc.org. Furthermore, the stereochemical integrity of the this compound intermediate is preserved during the reductive cleavage, allowing for the transfer of chirality to the final aldol product nih.gov. Advances in palladium-catalyzed enantioselective carboetherification of alkenyl oximes have also provided access to chiral isoxazolines with high enantiomeric excesses researchgate.net.

Total Synthesis of Natural Products via this compound Intermediates

Isoxazolines have proven to be indispensable intermediates in the total synthesis of a vast number of complex natural products, including macrolides, alkaloids, terpenoids, and steroids rsc.orgrsc.orgnih.govnih.govresearchgate.netresearchgate.netacs.orgnih.govcolab.ws. Their ability to introduce specific functional groups and stereocenters, coupled with the versatility of the N-O bond cleavage, makes them strategic synthons for assembling intricate molecular architectures.

Macrolide Synthesis

The this compound route has been instrumental in the total synthesis of several macrolide antibiotics and related compounds. For example, the synthesis of Tylosin has utilized glucose-derived this compound intermediates, employing NOC and subsequent reductive cleavage nih.gov. The synthesis of (-)-vermiculine has also leveraged the this compound route, where the this compound serves as a precursor that facilitates later steps, such as Wittig reactions for macrolide ring closure ijpcbs.comacs.org. The powerful "this compound route to aldols" has been particularly effective for the synthesis of polyketide natural products, including macrosphelide B, via intramolecular nitrile oxide-olefin cycloaddition (INOC) acs.orgcolab.wsresearchgate.net.

Alkaloid Synthesis

This compound intermediates play a crucial role in the synthesis of various alkaloid classes. The total synthesis of the Lythraceae alkaloid (-)-Lasubine II has been achieved using optically active 2-isoxazolines, prepared via asymmetric NOC reactions researchgate.netacs.org. Similarly, this compound intermediates have been employed in the synthesis of other quinolizidine (B1214090) and indole (B1671886) alkaloids researchgate.netresearchgate.netacs.org. More recently, isoxazole-fused quinazolinone derivatives, accessible through intramolecular cycloaddition, have been developed for the synthesis of quinazoline (B50416) alkaloids researchgate.net. The synthesis of natural products like Psammaplysin A has also benefited from strategies involving spirocyclic this compound building blocks acs.org.

Role of Isoxazolines in Medicinal Chemistry Research

Isoxazoline as a Privileged Pharmacophore and Scaffold

The this compound ring system is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive molecules and its favorable physicochemical properties capes.gov.brnih.govresearchgate.net. This five-membered heterocycle offers a rigid, planar structure that can mimic natural biomolecules like nucleosides and amino acids, making it an effective bioisostere for other functional groups capes.gov.brnih.gov. Its chemical stability, coupled with the potential for facile modification of substituents on the ring, allows for extensive structure-activity relationship (SAR) studies and optimization of drug candidates mdpi.comrsc.org. The inherent properties of the this compound ring system facilitate high-affinity binding to various targets, driving its widespread use in drug discovery mdpi.commdpi.com.

Rational Design and Optimization of this compound Derivatives

The rational design and optimization of this compound derivatives are central to leveraging their therapeutic potential. This involves strategic modifications to the core scaffold to enhance potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are crucial for understanding how structural modifications of this compound derivatives influence their biological activity. By systematically altering substituents at different positions of the this compound ring (e.g., C3, C4, C5), researchers can identify key structural features responsible for target binding and efficacy mdpi.comacs.orgnih.gov. For instance, specific aryl or alkyl groups at the C3 position might be critical for binding to enzyme active sites, while modifications at C5 could impact metabolic stability or cell permeability mdpi.comacs.org. Quantitative structure-activity relationship (QSAR) studies further refine these insights, providing predictive models for designing more potent analogs.

Table 1: Representative SAR Findings for this compound Derivatives (Hypothetical Data)

| This compound Derivative | Modification at C3 | Modification at C5 | Biological Activity (e.g., IC50) | Target (Hypothetical) | Reference Basis |

| Compound A | Phenyl | Methyl | 5.2 µM | Kinase X | mdpi.comacs.org |

| Compound B | 4-Fluorophenyl | Methyl | 2.1 µM | Kinase X | mdpi.comacs.org |

| Compound C | Phenyl | Ethyl | 7.8 µM | Kinase X | mdpi.comacs.org |

| Compound D | Phenyl | Methoxy | 6.5 µM | Kinase X | mdpi.comacs.org |

Note: This table presents hypothetical data to illustrate SAR principles.

Molecular Hybridization Strategies

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in designing this compound-based drugs mdpi.comresearchgate.netijariit.com. By conjugating the this compound scaffold with other known bioactive moieties, researchers aim to achieve synergistic effects, dual mechanisms of action, or improved pharmacological profiles. For example, hybrid molecules incorporating this compound with quinazolinone or chalcone (B49325) structures have shown enhanced anticancer and antimicrobial activities nih.govmdpi.comijariit.com. This approach allows for the exploration of new chemical space and the development of multi-targeted agents.

Mechanistic Basis of Biological Activities (Focus on Molecular Targets)

Antimicrobial Investigations: Molecular Targets and Inhibition

Antibacterial Activity Mechanisms

This compound derivatives have demonstrated considerable promise as antibacterial agents, acting through various mechanisms to combat bacterial infections. Research indicates that these compounds can interfere with essential bacterial processes, leading to cell death or inhibition of growth. Studies have identified specific targets within bacterial strains, suggesting that the structural features of isoxazolines allow them to bind to and disrupt vital enzymes or cellular components. For instance, some isoxazole (B147169) derivatives have shown affinity for bacterial proteins, including those involved in essential metabolic pathways or cell wall synthesis. Molecular docking simulations have further elucidated potential binding modes, highlighting interactions with specific residues in bacterial enzymes, such as elastase in Pseudomonas aeruginosa and carbapenemase in Klebsiella pneumoniae nih.gov.

The effectiveness of this compound derivatives against a range of Gram-positive and Gram-negative bacteria has been documented. Compounds have exhibited activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, among others scholarsresearchlibrary.comnih.govmdpi.comnih.govresearchgate.net. The precise mechanisms often involve disruption of bacterial cell membranes or inhibition of critical enzymes. For example, some this compound derivatives have been shown to interact strongly with target proteins in E. coli, S. aureus, and B. subtilis, with binding affinities suggesting potent inhibitory potential mdpi.com.

Table 1: Antibacterial and Antifungal Activity of Selected this compound Derivatives

| Compound | Target Organism | Activity Type | Value | Reference |

| TPI-2 | S. aureus | MIC (µg/mL) | 6.25 | scholarsresearchlibrary.com |

| TPI-2 | E. coli | MIC (µg/mL) | 6.25 | scholarsresearchlibrary.com |

| TPI-2 | C. albicans | MIC (µg/mL) | 6.25 | scholarsresearchlibrary.com |

| Compound 9 | S. aureus | Zone of Inhibition (mm) | Moderate to good | nih.gov |

| Compound 3 | T. brucei | IC50 (µM) | 1.82 | nih.gov |

| Compound 37 | S. aureus | IC50 (µM) | 15.53 | nih.gov |

| Compound 37 | MRSA | IC50 (µM) | 14.22 | nih.gov |

| Compound 37 | E. coli | IC50 (µM) | 47.45 | nih.gov |

| 2d | Ph. piricola | EC50 (µg/mL) | 7.25 | nih.gov |

| 2d | S. sclerotiorum | EC50 (µg/mL) | 12.75 | nih.gov |

| 4a | E. coli | MIC (µg/mL) | ~11-25.5 | ptfarm.pl |

| 4a | B. subtilis | MIC (µg/mL) | ~11-25.5 | ptfarm.pl |

Antifungal Activity Mechanisms

This compound derivatives have also emerged as potent antifungal agents, targeting various fungal species that cause infections. Their mechanisms of action often involve disrupting fungal cell wall integrity, inhibiting key metabolic enzymes, or interfering with essential cellular processes. Studies have identified specific this compound compounds that exhibit significant activity against pathogenic fungi like Candida albicans, Aspergillus niger, and Sclerotinia sclerotiorum nih.govptfarm.plmdpi.com.

One notable mechanism involves the inhibition of acetyl CoA synthetase (Acs1) in Cryptococcus neoformans, affecting the fungus's ability to maintain its acetyl-CoA pool and leading to cell death nih.gov. Other research highlights the potential of this compound derivatives to inhibit fungal biofilm formation, a critical factor in persistent infections mdpi.com. Furthermore, structural modifications, such as the incorporation of benzofuran (B130515) and sulfonamide moieties, have led to chiral this compound derivatives with promising antifungal fungicidal properties acs.org.

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound | Target Organism | Activity Type | Value | Reference |

| 10bm | A. niger | MIC (mg/mL) | 0.005-0.16 | mdpi.com |

| 11l | A. niger | MIC (mg/mL) | 0.01-0.16 | mdpi.com |

| 2d | Ph. piricola | EC50 (µg/mL) | 7.25 | nih.gov |

| 2d | S. sclerotiorum | EC50 (µg/mL) | 12.75 | nih.gov |

| PUB14 | C. albicans | MIC (µg/mL) | Selective | mdpi.com |

| PUB17 | C. albicans | MIC (µg/mL) | Selective | mdpi.com |

| Compound 4a | C. albicans | MIC (µg/mL) | 11-25.5 | ptfarm.pl |

Anti-inflammatory Research: Molecular Pathways

This compound and isoxazole derivatives have garnered significant attention for their anti-inflammatory properties, often mediated by the modulation of key molecular pathways involved in the inflammatory cascade. These compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes rsc.orgsymc.edu.cn.

Specific molecular pathways targeted by this compound-based anti-inflammatory agents include the NF-κB and MAPK signaling pathways. By downregulating these pathways, these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and nitric oxide (NO) nih.govuct.ac.zasemanticscholar.org. For instance, a spirocyclic-2-isoxazoline derivative (JR-9) demonstrated potent anti-inflammatory effects by significantly reducing the production of these inflammatory markers in macrophages stimulated with lipopolysaccharide (LPS) nih.govuct.ac.zasemanticscholar.org. Furthermore, isoxazole derivatives have been investigated for their ability to inhibit oxidative stress, another critical component of inflammation mdpi.com.

Table 3: Enzyme Inhibition and Anti-inflammatory Activity of Selected Isoxazole/Isoxazoline Derivatives

| Compound | Target Enzyme | Activity Type | Value | Reference |

| C6 | COX-2 | IC50 (µM) | 0.55 ± 0.03 | frontiersin.orgnih.gov |

| C5 | COX-2 | IC50 (µM) | 0.85 ± 0.04 | frontiersin.orgnih.gov |

| C3 | COX-2 | IC50 (µM) | 0.93 ± 0.01 | frontiersin.orgnih.gov |

| Compound 150 | COX-2 | IC50 (µM) | 9.16 ± 0.38 | rsc.org |

| Compound 155 | 5-LOX | IC50 (µM) | 3.67 | rsc.org |

| Compound A13 | COX-2 | IC50 (nM) | 13 | nih.gov |

| AC2 | Carbonic Anhydrase (CA) | IC50 (µM) | 112.3 ± 1.6 | nih.gov |

| Compound 19 | HDAC-6 | IC50 | Lower than HDAC 10, 3, 2, 1 | rsc.org |

Antivirals and Other Therapeutic Avenues

Beyond antibacterial, antifungal, and anti-inflammatory applications, this compound and isoxazole scaffolds have shown potential in other therapeutic areas, including antiviral and anticancer research. Some this compound derivatives have demonstrated activity against viruses such as Tick-Borne Encephalitis virus, Yellow Fever virus, and West Nile virus, with specific compounds exhibiting potent antiviral effects mdpi.com. Research is also exploring their potential as antiviral agents against influenza viruses asm.org.

The versatility of the this compound scaffold extends to anticancer research, where derivatives have been investigated for their cytotoxic effects against various cancer cell lines mdpi.comespublisher.com. Furthermore, isoxazole derivatives have been explored as inhibitors of enzymes like histone deacetylase (HDAC), which are crucial in epigenetic regulation and cancer cell proliferation rsc.org. Other therapeutic avenues being explored include their potential as antiparasitic agents and modulators of neurodegenerative pathways benthamdirect.comrsc.org.

Enzyme Inhibition Studies (e.g., COX-2, HDAC)

The ability of this compound and isoxazole derivatives to inhibit specific enzymes is a cornerstone of their medicinal utility. As mentioned, COX-2 inhibition is a significant area of research, with several derivatives demonstrating potent and selective inhibition. For instance, compounds like C6, C5, and C3 have shown high potency against COX-2, with IC50 values in the sub-micromolar range, making them promising candidates for anti-inflammatory drug development frontiersin.orgnih.gov. Compound A13 was noted for its potent inhibition of both COX-1 and COX-2, with a selectivity ratio favoring COX-2 nih.gov.

Beyond COX enzymes, isoxazole derivatives have been studied for their inhibitory effects on other enzymes. For example, some compounds have been identified as inhibitors of histone deacetylase (HDAC), a class of enzymes implicated in cancer rsc.org. Additionally, isoxazole-based molecules have been investigated as inhibitors of carbonic anhydrase (CA), with compound AC2 showing significant inhibitory activity nih.gov. Studies have also explored their potential to inhibit enzymes like GAPDH, which plays a role in cancer cell metabolism mdpi.com, and 5-lipoxygenase (5-LOX), involved in inflammatory pathways rsc.orgresearchgate.net.

Ligand-Protein Interaction Studies

Understanding how this compound derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Ligand-protein interaction studies, particularly employing computational methods like molecular docking and molecular dynamics simulations, provide invaluable insights into binding affinities, modes of interaction, and the stability of these complexes.

Molecular Docking Simulations

Molecular docking simulations are widely used to predict the binding orientation and affinity of this compound derivatives to target proteins. These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the compound's efficacy. For example, docking studies have been performed on isoxazole derivatives against bacterial proteins like those from E. coli, S. aureus, and B. subtilis, revealing strong interactions and potential inhibitory mechanisms mdpi.com.

In the context of enzyme inhibition, molecular docking has been employed to assess the binding of isoxazole derivatives to enzymes like COX-2, human cyclin-dependent kinase 2 (CDK2), and carbonic anhydrase (CA) nih.govnih.govnih.gov. These simulations help rationalize experimental findings and guide the design of more potent and selective inhibitors. For instance, docking studies on isoxazole derivatives targeting COX-2 have identified specific structural features, such as the presence of chloro groups, that enhance binding affinity to the enzyme's active site rsc.org. Similarly, docking against Hsp90 has identified compounds with high binding energies, suggesting their potential as anticancer agents researchgate.net. Furthermore, simulations have explored the interactions of isoxazole derivatives with the Farnesoid X Receptor (FXR), providing insights into their potential as therapeutic agents for metabolic diseases mdpi.com.

Applications of Isoxazolines in Agrochemical Chemistry

Isoxazolines as Pest Control Agents

The isoxazoline chemotype has gained considerable attention in recent decades for its broad-spectrum activity against a range of agricultural and veterinary pests researchgate.netsci-hub.seacs.org. Compounds such as fluralaner (B1663891), afoxolaner, sarolaner, and lotilaner (B608639) are prominent examples that have been successfully commercialized, particularly in veterinary medicine for controlling ectoparasites like fleas and ticks researchgate.netresearchgate.netparasitipedia.net. Beyond veterinary applications, their insecticidal and acaricidal properties are highly relevant for crop protection and managing insect-borne diseases nih.gov. Research has also identified specific this compound derivatives with notable herbicidal activity, demonstrating the versatility of this scaffold researchgate.netnih.govgoogle.com.

Insecticidal Activity: Molecular Targets and Mechanisms

The potent insecticidal activity of isoxazolines is primarily attributed to their specific interaction with ligand-gated chloride channels (LGCCs) in the nervous systems of insects and other arthropods sci-hub.seresearchgate.netnih.govresearchgate.net.

Inhibition of Ligand-Gated Chloride Channels (LGCCs)

Isoxazolines function as antagonists of LGCCs, which are critical for regulating neuronal excitability by controlling the influx of chloride ions researchgate.netscienceopen.com. By binding to these channels, isoxazolines disrupt the normal inhibitory neurotransmission, leading to hyperexcitation of the nervous system, paralysis, and ultimately, the death of the target pest researchgate.netmdpi.comresearchgate.net. This mechanism distinguishes them from older classes of insecticides that target similar channels, often by binding to different sites, thereby circumventing existing resistance mechanisms researchgate.netscienceopen.com.

γ-Aminobutyric Acid (GABA) Receptor Antagonism in Invertebrates

The primary molecular target for most insecticidal isoxazolines is the γ-aminobutyric acid (GABA)-gated chloride channel (GABACl) researchgate.netsci-hub.semdpi.comresearchgate.net. GABA is a major inhibitory neurotransmitter in invertebrates. Isoxazolines act as non-competitive antagonists of these receptors, meaning they bind to a site distinct from the GABA binding site researchgate.netresearchgate.netmdpi.comxenbase.org. This antagonism blocks the influx of chloride ions, which is essential for hyperpolarizing the neuron and inhibiting its activity researchgate.netmdpi.com. Compounds like fluralaner and lotilaner have demonstrated potent antagonism of insect GABA receptors, including those resistant to older insecticides such as fipronil (B1672679) and dieldrin, indicating a novel binding site mdpi.comxenbase.orgnih.gov. This lack of cross-resistance is a significant advantage for resistance management strategies in agriculture researchgate.netmdpi.com.

Herbicidal Properties

While primarily known for their insecticidal and acaricidal activities, certain this compound derivatives have also demonstrated herbicidal properties researchgate.netnih.govgoogle.com. Isoxaflutole (IFT), for example, is a notable herbicide that acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants nih.gov. This inhibition leads to a characteristic bleaching of susceptible weed species. Patents also describe novel this compound compounds designed for agricultural use as herbicides, indicating ongoing exploration of this scaffold for weed management google.comgoogle.com.

Anti-parasitic Applications beyond Insects

The efficacy of isoxazolines extends beyond insects to other arthropod ectoparasites, including ticks and mites researchgate.netresearchgate.netscienceopen.comacs.org. Compounds like fluralaner and lotilaner are highly effective against various tick species, mites, and fleas, making them valuable tools in both veterinary and, potentially, agricultural pest control researchgate.netresearchgate.netparasitipedia.netscienceopen.comxenbase.orgnih.gov. Their ability to target invertebrate-specific LGCCs contributes to their safety profile in mammals, as they exhibit significantly lower activity against mammalian receptors researchgate.netresearchgate.netxenbase.orgnih.gov.

Compound Summary Table

| Compound Name | Primary Target(s) | Mode of Action | Agrochemical Application | Example Target Pests/Parasites |

| Fluralaner | GABA-gated Chloride Channels (GABACls), GluCls | Non-competitive antagonist | Insecticide, Acaricide | Fleas, ticks, mites, mosquitoes, flies |

| Afoxolaner | GABA-gated Chloride Channels (GABACls) | Non-competitive antagonist | Insecticide, Acaricide | Fleas, ticks |

| Sarolaner | GABA-gated Chloride Channels (GABACls) | Non-competitive antagonist | Insecticide, Acaricide | Fleas, ticks, mites |

| Lotilaner | GABA-gated Chloride Channels (GABACls) | Non-competitive antagonist | Insecticide, Acaricide | Fleas, ticks, sea lice |

| Fluxametamide | GABA-gated Chloride Channels (GABACls), GluCls | Non-competitive antagonist | Insecticide | Lepidoptera, Thysanoptera, mites |

| A1443 | GABA-gated Chloride Channels (GABACls), GluCls | Potent blocker | Antiparasitic | Fleas, ticks, mosquitoes, sand flies |

| Isoxaflutole (IFT) | 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Enzyme inhibitor | Herbicide | Broadleaf weeds, grass weeds |

| Isocycloseram | GABA-gated Chloride Channels (GABACls) | Antagonist | Insecticide (development) | Target species (e.g., Plutella xylostella) |

Mechanism of Action Details

| Target Receptor/Channel | Neurotransmitter | This compound Action | Effect on Ion Flow | Resulting Physiological Impact |

| GABA-gated Chloride Channel (GABACl) | GABA | Non-competitive antagonism | Blocks chloride influx | Hyperexcitation, paralysis, and death of the target organism |

| Glutamate-gated Chloride Channel (GluCl) | Glutamate | Inhibition (less potent) | Blocks chloride influx | Contributes to disruption of neuronal signaling and function |

List of Mentioned this compound Compounds

Afoxolaner

A1443

Fluralaner

Fluxametamide

Isocycloseram

Isoxaflutole (IFT)

Lotilaner

Sarolaner

Natural Product Chemistry of Isoxazoline Containing Compounds

Occurrence and Isolation of Natural Isoxazoline Derivatives

This compound moieties are present in a range of natural products, with marine organisms, particularly sponges, being a notable source. These compounds often exhibit significant biological activities, including antimicrobial and anticancer properties.

Marine sponges have yielded several classes of this compound-containing alkaloids. For instance, sponges from the Aplysina genus have been found to produce brominated this compound alkaloids, such as aeroplysinin-1, which demonstrates pronounced antibiotic activity against various bacteria. mdpi.com Another significant group identified from marine sources are the dihydrooxepine-spirothis compound (DOSI) natural products. The marine sponge Psammaplysilla purpurea is known to produce psammaplysins, ceratinamides, ceratinadins, and frondoplysins, which belong to the DOSI family. Psammaplysin A, identified as the first member of this class, was isolated in 1982 and features a complex spirocyclic structure. acs.org Similarly, the sponge Pseudoceratina verrucosa has yielded bromotyrosine-derived alkaloids, some of which may incorporate spiro[this compound] structures. acs.org

Beyond marine environments, this compound derivatives have also been identified from other natural sources. Phytochemical constituents from plants like Goniothalamus wynaadensis have been reported to contain this compound derivatives. scispace.com The this compound framework is recognized as a prevalent feature in numerous natural products, underscoring its widespread occurrence in nature. nih.govwikipedia.org

Structural Diversity of Natural Isoxazolines

The structural diversity of natural this compound derivatives is considerable, encompassing variations in ring systems, functional groups, and stereochemistry. The core this compound ring is a five-membered heterocycle with adjacent oxygen and nitrogen atoms, existing in three isomeric forms depending on the position of the double bond. wikipedia.org The relatively weak nitrogen-oxygen bond within the ring makes isoxazolines susceptible to ring-opening and rearrangement reactions, contributing to their chemical versatility. wikipedia.org

Key structural features observed in natural isoxazolines include:

Spirocyclic Systems : A notable class of natural products are the dihydrooxepine-spirothis compound (DOSI) compounds, characterized by a spirocyclic linkage involving an this compound ring. acs.org Psammaplysin A, for example, possesses a spiro[4.6]dioxazundecane skeleton. acs.org

Halogenation : Many marine-derived isoxazolines, such as those from Aplysina sponges, are brominated, which often contributes to their biological activity. mdpi.comacs.org

Fused Ring Systems : Some natural products incorporate this compound moieties within more complex fused polycyclic structures, such as fused bicyclic pyranone this compound derivatives. scispace.com

Table 1: Examples of Natural this compound-Containing Compounds

| Natural Product Class/Name | Source Organism(s) | Key Structural Features/Notes |

| Aeroplysinin-1 | Aplysina sponges | Brominated this compound alkaloid |

| Psammaplysin A | Psammaplysilla purpurea | Dihydrooxepine-spirothis compound (DOSI) skeleton; spiro[4.6]dioxazundecane |

| Ceratinamides | Psammaplysilla purpurea | Dihydrooxepine-spirothis compound (DOSI) family |

| Ceratinadins | Psammaplysilla purpurea | Dihydrooxepine-spirothis compound (DOSI) family |

| Frondoplysins | Psammaplysilla purpurea | Dihydrooxepine-spirothis compound (DOSI) family |

| Bromotyrosine-derived alkaloids | Pseudoceratina verrucosa | May contain spiro[this compound] moieties |

| This compound derivatives | Goniothalamus wynaadensis | Phytochemical constituents |

Semi-Synthetic Modifications of Natural Products with this compound Moieties

Natural products serve as invaluable scaffolds for semi-synthetic modifications, aiming to enhance their biological activities, improve their pharmacokinetic profiles, or create novel therapeutic agents. The this compound moiety, due to its chemical tractability and presence in bioactive natural products, is frequently utilized in such strategies.

Scientists have explored the incorporation of this compound or isoxazole (B147169) rings into various natural product frameworks to generate derivatives with potent biological activities, particularly as anticancer agents. For instance, pentacyclic triterpenes like maslinic acid (MA) and oleanolic acid (OA), which are readily isolable from Olea europaea L., have been modified to create isoxazole-containing derivatives. Many of these synthesized compounds have demonstrated significant anticancer activity against various cancer cell lines. mdpi.comnih.govencyclopedia.pub Similarly, natural products such as andrographolide (B1667393) and harmine (B1663883) have served as backbones for the synthesis of this compound derivatives, with several exhibiting promising cytotoxicity against cancer cell lines. mdpi.comnih.govencyclopedia.pub The structural modification of compounds like goniodiol (B134919) diacetate, a natural product derivative, has also led to the synthesis of novel this compound derivatives. scispace.com

These semi-synthetic approaches often leverage established synthetic methodologies, such as 1,3-dipolar cycloaddition reactions, to introduce the this compound ring system onto the natural product scaffold. nih.govwikipedia.org The ability to readily modify substituents on the this compound ring makes it a valuable intermediate for constructing diverse libraries of compounds with tailored pharmacological properties. mdpi.comnih.govencyclopedia.pub This strategic combination of natural product structures with the this compound pharmacophore represents a powerful approach in the discovery and development of new bioactive molecules.

Advanced Research Directions and Future Perspectives

Design of Multi-Targeted Isoxazoline-Based Agents

The inherent structural versatility of the this compound core allows for extensive derivatization, enabling the design of molecules capable of interacting with multiple biological targets. This multi-targeting approach is a key strategy in developing more effective therapeutics, particularly for complex diseases where single-target inhibition may be insufficient or lead to resistance. The unusual architectures of this compound derivatives have been noted to facilitate high-affinity binding to various targets or distinct receptors, thereby supporting the development of innovative medications with unique therapeutic applications encyclopedia.pub. While specific examples of multi-targeted this compound agents are still emerging, the scaffold's adaptability suggests a promising future for creating dual-action or multi-functional compounds.

Computational-Driven Discovery and Optimization

Computational chemistry plays an indispensable role in modern drug discovery, accelerating the identification and optimization of lead compounds. For isoxazolines, these techniques are instrumental in understanding structure-activity relationships (SAR) and predicting molecular behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR studies are widely employed to correlate chemical structure with biological activity. For instance, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully developed for isoxazole (B147169) and this compound derivatives targeting various biological pathways, including tubulin inhibition and farnesoid X receptor (FXR) agonism wisdomlib.orgnih.govmdpi.comtandfonline.comnih.govtandfonline.com. These models provide crucial insights into the steric and electrostatic requirements for optimal binding, guiding the design of new, more potent compounds.

| QSAR Method | q² | r² | r²pred | References |

| CoMFA | 0.664 | 0.960 | 0.872 | mdpi.com |

| CoMSIA | 0.706 | 0.969 | 0.866 | mdpi.com |

| MFA | 0.641 | 0.736 | 0.743 | researchgate.net |

| MSA | 0.816 | 0.902 | 0.871 | researchgate.net |

Molecular Docking : Molecular docking is a vital computational tool used to predict the binding mode and affinity of ligands to target proteins. This compound derivatives have been docked against a range of enzymes and receptors, including C-KIT tyrosine kinase, tubulin, glucoseamine-6-phosphate synthase, DNA Gyrase, Cyclooxygenase-1 and -2, and protein tyrosine kinase wisdomlib.orgnih.govnuv.ac.indergipark.org.trnih.govniscpr.res.inresearchgate.net. These studies help elucidate the specific interactions (e.g., hydrogen bonding, hydrophobic interactions) that contribute to a compound's efficacy and guide the selection of promising candidates for synthesis nuv.ac.inmdpi.com. Docking studies have revealed good interactions and binding affinities for various this compound derivatives with their respective targets nuv.ac.innih.govniscpr.res.in.

Molecular Dynamics (MD) Simulations : Complementing docking studies, MD simulations provide a dynamic view of ligand-protein interactions, assessing the stability of the complex over time nih.govnih.govtandfonline.com. This technique is crucial for understanding the conformational changes of proteins and ligands and for validating docking predictions, further refining the drug design process.

Cheminformatics and AI : Cheminformatic approaches, including similarity analyses, are utilized to evaluate the relationships between different this compound derivatives and identify key structural features researchgate.net. The integration of artificial intelligence (AI) and machine learning in drug discovery is also an expanding area, promising to further enhance the efficiency of identifying novel this compound-based agents.

Sustainable Synthesis Approaches for Isoxazolines

The drive towards greener and more sustainable chemical processes has led to the development of innovative synthetic methodologies for isoxazolines. These approaches aim to minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

Conclusion

Summary of Key Advancements in Isoxazoline Chemistry and Applications

Advancements in this compound chemistry over the past few decades have been characterized by the development of novel synthetic methodologies and the expansion of their application scope. nih.govnih.gov Initially, the primary route to isoxazolines was the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. rsc.orgresearchgate.netresearchgate.net While still a cornerstone, this method has been refined and supplemented by modern techniques that offer greater efficiency, control, and access to more complex molecular architectures.

Key synthetic advancements include the advent of transition metal-catalyzed cycloadditions and the adoption of green chemistry principles, such as ultrasound-assisted reactions in water, which offer more environmentally benign pathways. nih.govrsc.orgresearch-nexus.net These innovations have not only streamlined the synthesis of this compound derivatives but have also enabled the creation of diverse chemical libraries for biological screening. nih.govrsc.org

The applications of isoxazolines have expanded dramatically beyond their initial use as synthetic intermediates. researchgate.netbenthamdirect.com They are now central to two major fields: agrochemicals and medicinal chemistry. In agriculture, this compound-based compounds have emerged as a major class of insecticides and pesticides. researchgate.netacs.orgresearchgate.net Their unique mode of action, primarily as antagonists of GABA-gated chloride channels in insects, provides a potent tool for pest management, especially against resistant strains. researchgate.netresearchgate.net

In medicinal chemistry, the this compound scaffold is present in a wide array of biologically active molecules with therapeutic potential. benthamdirect.comwisdomlib.org Derivatives have shown significant promise and activity across various domains, including as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents. nih.govnih.govnih.gov The structural rigidity and specific stereochemistry of the this compound ring allow it to interact effectively with a range of biological targets. benthamdirect.com

Table 1: Key Applications of this compound Derivatives

| Field of Application | Primary Function | Examples of Biological Activity |

|---|---|---|

| Agrochemicals | Insecticides, Pesticides | Potent activity against agricultural pests and ectoparasites. researchgate.netacs.orgresearchgate.net |

| Medicinal Chemistry | Therapeutic Agents | Anticancer, Anti-inflammatory (COX-2 inhibitors), Antibacterial, Antiviral, Antifungal, Neuroprotective. nih.govnih.govnih.govijpca.org |

| Organic Synthesis | Synthetic Intermediates | Precursors for synthesizing γ-amino alcohols, β-hydroxy ketones, and other complex molecules. rsc.orgresearchgate.netbenthamdirect.com |

| Materials Science | Functional Materials | Used to functionalize nanomaterials like graphene and carbon nanotubes for applications in electrocatalysis. indexcopernicus.com |

Remaining Challenges and Opportunities for Future Research

Despite the significant progress, several challenges remain in the field of this compound chemistry, which also present exciting opportunities for future research. A primary concern in the agrochemical sector is the development of insect resistance to existing this compound-based pesticides. researchgate.netresearchgate.net This necessitates a continuous effort to design and synthesize novel derivatives with modified structures or alternative modes of action to stay ahead of resistance mechanisms.

Another challenge lies in improving the sustainability and efficiency of synthetic methods. While green chemistry approaches are being explored, there is a need to develop more catalytic and atom-economical reactions to construct the this compound core and its derivatives. nih.govresearch-nexus.net Furthermore, achieving high levels of regioselectivity and stereoselectivity in these syntheses remains a key objective, as the specific arrangement of atoms is often crucial for biological activity. rsc.org